

Technical Guide: (Rac)-Efavirenz-d5 - Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Efavirenz-d5

Cat. No.: B127556

[Get Quote](#)

This technical guide provides a comprehensive overview of the analytical specifications, purity assessment, and mechanism of action for **(Rac)-Efavirenz-d5**. The information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their studies.

Certificate of Analysis Summary

A specific Certificate of Analysis for a single batch of **(Rac)-Efavirenz-d5** is not publicly available. However, by compiling data from various suppliers, a typical specification profile can be summarized. The following table represents a composite of common analytical data provided for this compound.

Parameter	Specification	Typical Method
Chemical Name	6-Chloro-4-((cyclopropyl-d5)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,2]oxazin-2-one	-
CAS Number	2749807-27-8[3][4], 1132642-95-5[5][6]	-
Molecular Formula	C ₁₄ H ₄ D ₅ ClF ₃ NO ₂ [4][5][7]	-
Molecular Weight	320.71 g/mol [5][6][7]	Mass Spectrometry
Appearance	Off-White Solid[6]	Visual Inspection
Purity (HPLC)	>95%[5]	HPLC
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₅) [4]	Mass Spectrometry
Storage	-20°C[5]	-
Solubility	DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 20 mg/ml[4]	-

Experimental Protocols

The purity and identity of **(Rac)-Efavirenz-d5** are typically determined using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are representative experimental protocols based on published analytical methods for Efavirenz and its deuterated analogs.[8][9][10][11]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the substance by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[9]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).[9]
- Flow Rate: A typical flow rate is 1.0 mL/min.[9]
- Detection: UV detection at a wavelength of 247 nm.[9]
- Sample Preparation: A stock solution of **(Rac)-Efavirenz-d5** is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as a 50:50 (v/v) mixture of methanol and water.[9]
- Analysis: The prepared sample solution is injected into the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity and Isotopic Purity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method confirms the chemical structure and determines the isotopic enrichment of the deuterated compound.

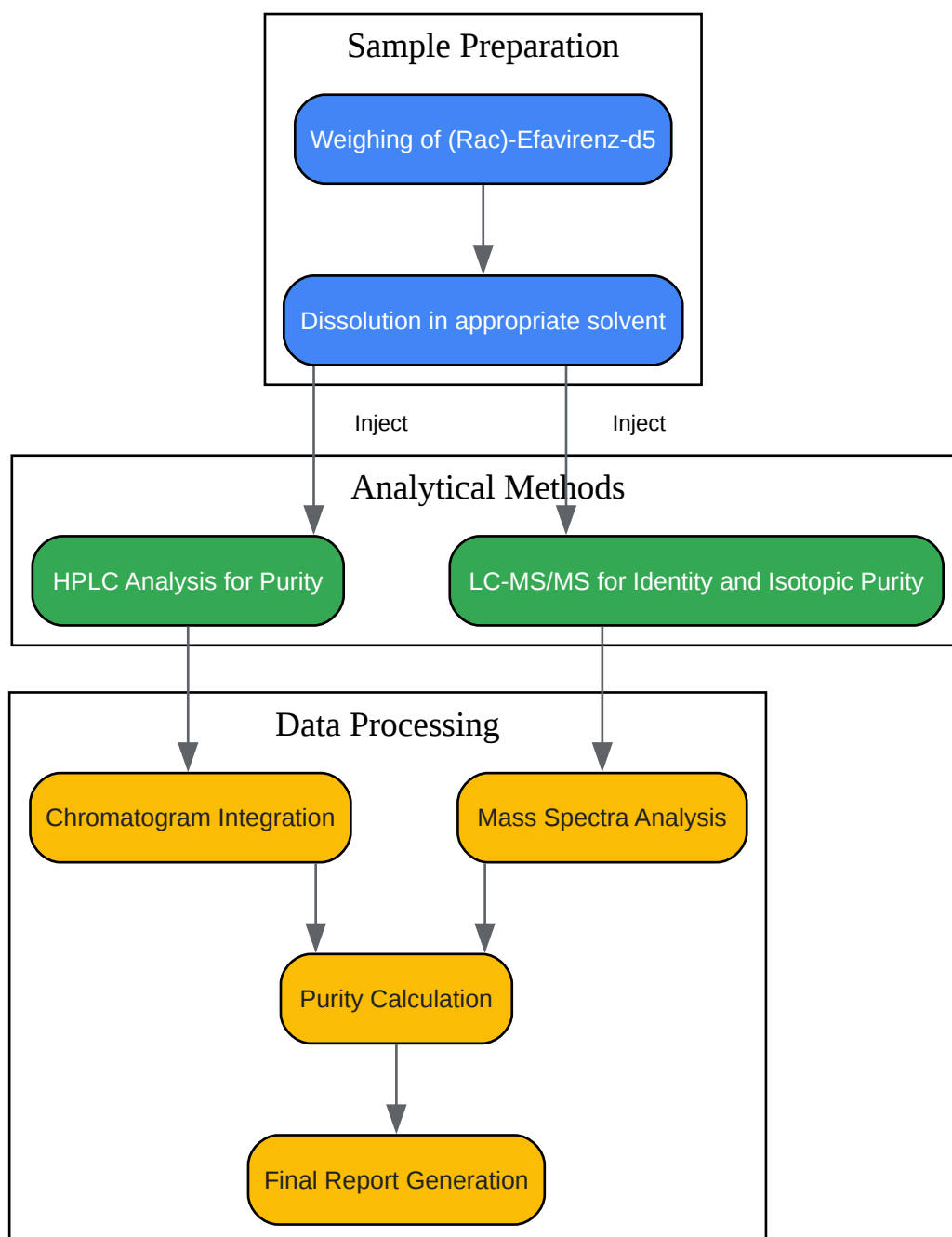
- Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions: Similar to the HPLC method, a C18 column is used for separation. An isocratic elution with a mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v) can be employed.[8]
- Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
 - MRM Transition for Efavirenz-d5: The specific precursor-to-product ion transition for Efavirenz-d5 is monitored, for example, m/z 321 \rightarrow 246.[8]

- **Sample Preparation:** The sample is prepared in a suitable solvent and infused into the LC-MS/MS system.
- **Analysis:** The presence of the correct precursor and product ions confirms the identity of **(Rac)-Efavirenz-d5**. The isotopic purity is determined by comparing the signal intensity of the deuterated molecule to any non-deuterated Efavirenz present.

Visualizations

Experimental Workflow for (Rac)-Efavirenz-d5 Analysis

The following diagram illustrates a typical workflow for the analysis of **(Rac)-Efavirenz-d5**, from sample preparation to data analysis.



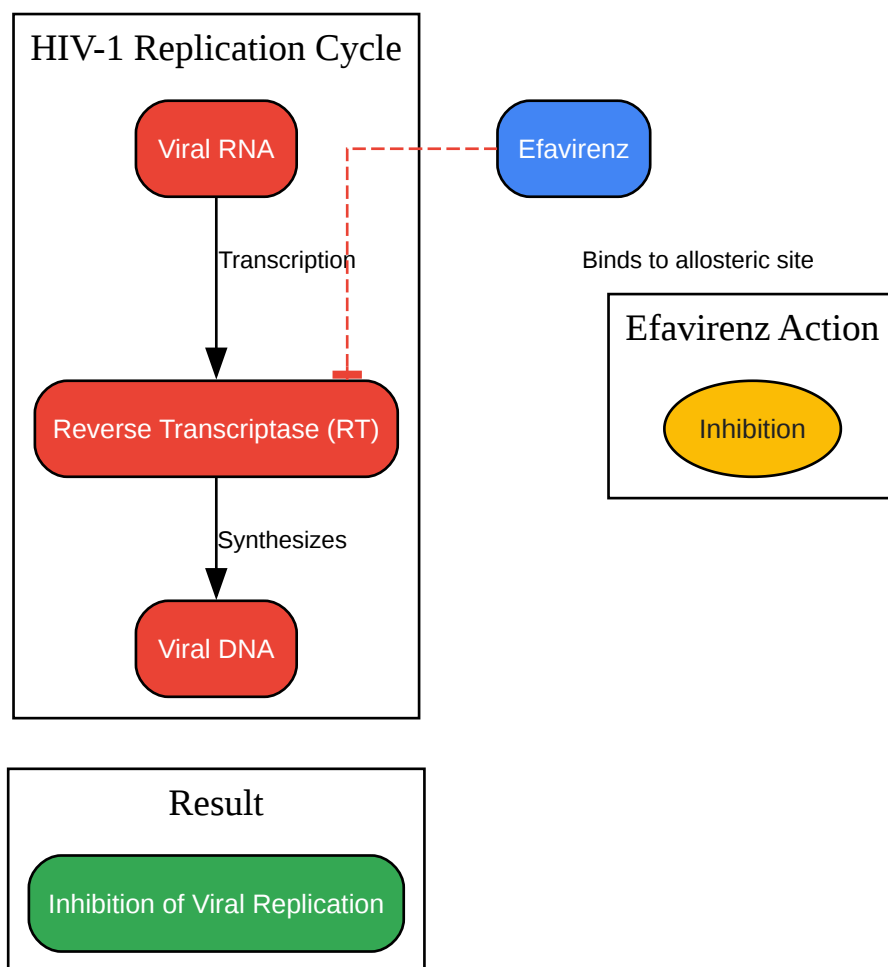
[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **(Rac)-Efavirenz-d5**.

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It targets the reverse transcriptase enzyme of HIV-1, which is crucial for the replication of the virus.[1][2][12] The

following diagram illustrates this mechanism.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Efavirenz as an NNRTI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- To cite this document: BenchChem. [Technical Guide: (Rac)-Efavirenz-d5 - Certificate of Analysis and Purity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127556#rac-efavirenz-d5-certificate-of-analysis-and-purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com